molecular formula C15H12O2 B8496160 3-Flavanone CAS No. 20760-17-2

3-Flavanone

Cat. No.: B8496160
CAS No.: 20760-17-2
M. Wt: 224.25 g/mol
InChI Key: CVYNTXBILWATKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Flavanone is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

20760-17-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-phenyl-4H-chromen-3-one

InChI

InChI=1S/C15H12O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

CVYNTXBILWATKN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(C1=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a hazy suspension of Dess Martin periodinane (1 g, 2.295 mmol) in dry methylene chloride (10 mL) was added a solution of trans 3-flavanol 6 (0.8 g, 1.53 mmol) in methylene chloride (10 mL) at room temperature. The resulting purple solution was stirred at room temperature for 4 h, after which it was poured into a saturated solution of sodium bicarbonate (60 mL) containing 7 equivalents of sodium thiosulfate (16.06 mmol, 3.98 g) and stirred for 10 minutes. The resulting brown solution was extracted with methylene chloride and the organic layer washed with water and brine, and dried (MgSO4). The filtered solution was then evaporated to afford the crude 3-flavanone 7, which was purified by flash chromatography, using hexanes: ethyl acetate (95:5 to 8:2) to afford 0.432 g (53%) of pure product as a thick, colorless oil. TLC: hexanes: methylene chloride: ethyl acetate (3:1:1): Rf=0.39; 1H NMR (300 MHz, CDCl3): δ 3.60 (dd, 2H, 4-Hα and β), 3.79 (s, 6H, OCH3), 3.82 (s, 3H, OCH3), 5.02 (s, 2H, OCH2Ph), 5.04 (s, 2H, OCH2Ph), 5.29 (s, 1H, 2-H), 6.32 and 6.41 (2d, 2H, 6, 8-Ar—H), 6.58 (s, 2H, 2′,6′-Ar—H), 7.37–7.40 (m, 10H, Ar—H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
3.98 g
Type
reactant
Reaction Step Four
Yield
53%

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